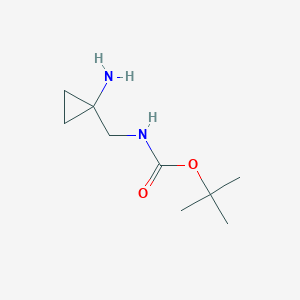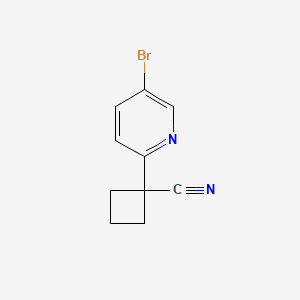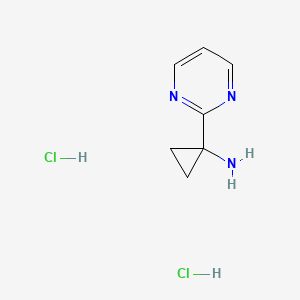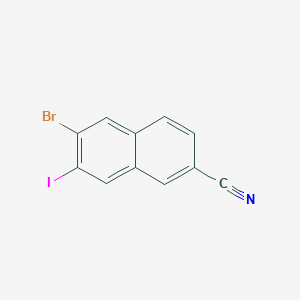
Tert-butil ((1-aminociclopropil)metil)carbamato
Descripción general
Descripción
Tert-butyl ((1-aminocyclopropyl)methyl)carbamate is an organic compound . It belongs to the class of carbamates, which are widely used in various industries like agrochemicals, pharmaceuticals, and polymers.
Synthesis Analysis
The synthesis of Tert-butyl ((1-aminocyclopropyl)methyl)carbamate can be achieved through several methods. One such method involves the reductive cyclopropanation of N, Ndibenzyl-2-benzyloxyacetamide . Another method involves the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides .Molecular Structure Analysis
The molecular formula of Tert-butyl ((1-aminocyclopropyl)methyl)carbamate is C10H20N2O2 . The InChI code for this compound is 1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-10(6-11)4-5-10/h4-7,11H2,1-3H3,(H,12,13) .Chemical Reactions Analysis
Tert-butyl carbamate can undergo a palladium-catalyzed cross-coupling reaction with various aryl halides . This reaction is useful in the synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis
Tert-butyl ((1-aminocyclopropyl)methyl)carbamate is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Síntesis de anilinas N-Boc protegidas
Este compuesto se utiliza en la síntesis catalizada por paladio de anilinas N-Boc protegidas . El grupo tert-butilo proporciona impedimento estérico que facilita la protección del grupo amino durante el proceso de síntesis. Esto es particularmente útil en la industria farmacéutica donde las reacciones selectivas son cruciales para crear moléculas complejas.
Síntesis de pirroles tetra sustituidos
Los investigadores han utilizado tert-butil ((1-aminociclopropil)metil)carbamato en la síntesis de pirroles tetra sustituidos, que están funcionalizados con grupos éster o cetona en la posición C-3 . Estos compuestos son significativos en la química medicinal debido a su presencia en varias moléculas biológicamente activas.
Espirociclopropanación de insecticidas
El compuesto se ha convertido en análogos espirociclopropanados del insecticida Tiacloprid . Esta aplicación es importante en el desarrollo de nuevos insecticidas más efectivos con un posible uso en agricultura.
Transformación en análogos espirociclopropanados de Imidacloprid
Del mismo modo, se puede transformar en análogos espirociclopropanados de Imidacloprid , otro insecticida. Esto muestra la versatilidad del compuesto para contribuir a la síntesis de varios derivados para el control de plagas.
Desprotección de grupos OtBu
El compuesto participa en la desprotección de grupos OtBu en carbamatos, carbonatos, ésteres y éteres . Este proceso está facilitado por el grupo tert-butilo, que es un grupo protector común en la síntesis orgánica.
Transformaciones químicas
El patrón de reactividad único del grupo tert-butilo se explota en varias transformaciones químicas . Su volumen estérico lo convierte en un candidato ideal para su uso en reacciones donde se desea selectividad y protección de grupos funcionales.
Relevancia en vías biosintéticas
El papel del grupo tert-butilo en las vías biosintéticas se está explorando por sus posibles aplicaciones en procesos biocatalíticos . Esto podría conducir a métodos más eficientes y respetuosos con el medio ambiente para producir compuestos orgánicos complejos.
Estudios de biodegradación
El grupo tert-butilo del compuesto también es de interés en los estudios de biodegradación . Comprender cómo se comporta este grupo en los sistemas biológicos puede informar el diseño de compuestos que son más fácilmente degradables, reduciendo el impacto ambiental.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[(1-aminocyclopropyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(2,3)13-7(12)11-6-9(10)4-5-9/h4-6,10H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKANSLBXDBPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738373 | |
| Record name | tert-Butyl [(1-aminocyclopropyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934481-48-8 | |
| Record name | tert-Butyl [(1-aminocyclopropyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(1-aminocyclopropyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1445295.png)

![3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1445299.png)



![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B1445307.png)




![2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1445316.png)

